

Application Notes and Protocols: Measuring Cytokine Release with SB24011 using ELISA

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Compound of Interest

Compound Name: SB24011

Cat. No.: B12382493

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Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective immune defense. The small molecule **SB24011** has been identified as an inhibitor of the protein-protein interaction between STING and TRIM29, an E3 ligase that mediates STING degradation. By blocking this interaction, **SB24011** increases the cellular levels of STING, thereby amplifying the downstream signaling cascade upon activation by agonists like cyclic GMP-AMP (cGAMP). This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the release of cytokines, specifically IFN- β , from immune cells co-treated with the STING agonist cGAMP and the STING upregulator **SB24011**.

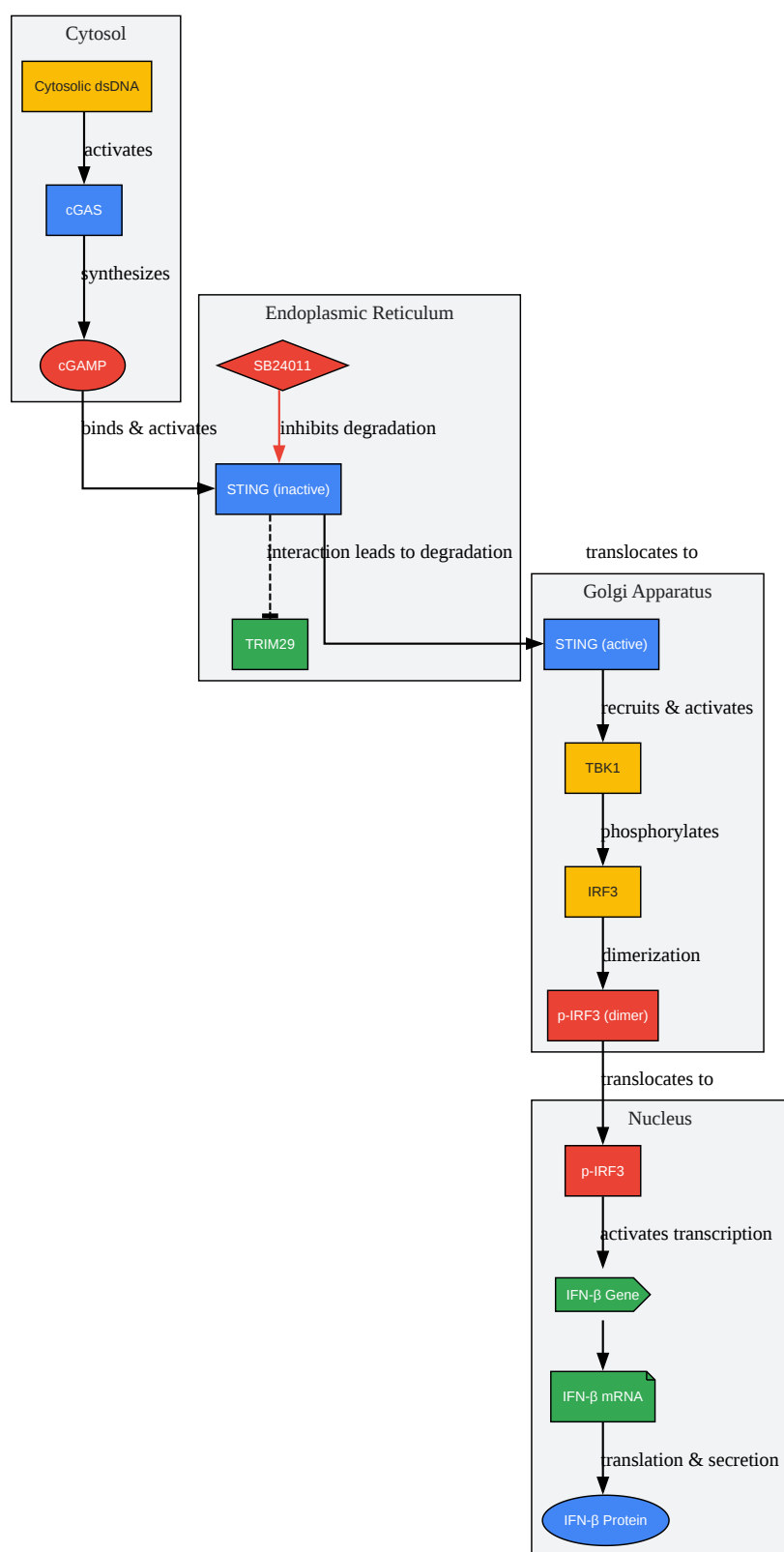
Principle of the Method

The sandwich ELISA is a highly sensitive and specific method for quantifying a target protein (analyte) in a complex sample, such as cell culture supernatant.^[1] The assay involves the following key steps:

- **Capture:** A capture antibody specific for the cytokine of interest is immobilized onto the wells of a microplate.
- **Sample Incubation:** The cell culture supernatant containing the secreted cytokine is added to the wells, where the cytokine binds to the capture antibody.
- **Detection:** A biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added, forming a "sandwich" complex.
- **Enzyme Conjugation:** Streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), is added and binds to the biotinylated detection antibody.
- **Substrate Addition:** A chromogenic substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present in the sample.
- **Quantification:** The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Signaling Pathway

The following diagram illustrates the STING signaling pathway and the mechanism of action of **SB24011**.

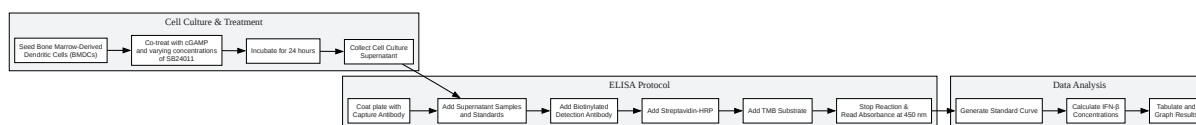


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Caption: STING signaling pathway and the role of **SB24011**.

Experimental Workflow

The following diagram outlines the experimental workflow for measuring cytokine release using ELISA.



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Caption: Experimental workflow for ELISA-based cytokine measurement.

Materials and Reagents

- Cells: Bone Marrow-Derived Dendritic Cells (BMDCs) or other immune cells responsive to STING activation (e.g., THP-1 monocytes).
- **SB24011**: Synthesized or commercially available. Prepare a stock solution in DMSO.
- cGAMP: Commercially available. Prepare a stock solution in sterile water or PBS.
- ELISA Kit for target cytokine (e.g., Mouse IFN-β):
 - Capture Antibody
 - Detection Antibody (Biotinylated)
 - Recombinant Cytokine Standard
 - Streptavidin-HRP

- Assay Diluent (e.g., PBS with 10% FBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- 96-well ELISA plates
- Microplate reader capable of measuring absorbance at 450 nm.
- Sterile cell culture plates and reagents
- Precision pipettes and sterile tips

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment

- Cell Seeding: Seed BMDCs in a 96-well cell culture plate at a density of 1×10^5 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Treatment Solutions:
 - Prepare a working solution of cGAMP at a final concentration of 5 μ g/mL in complete culture medium.
 - Prepare serial dilutions of **SB24011** in complete culture medium to achieve final concentrations ranging from 0 to 10 μ M.
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the respective treatment solutions (cGAMP alone, or cGAMP with varying concentrations of **SB24011**) to the wells. Include a vehicle control (medium with DMSO equivalent to the highest **SB24011** concentration).

- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: IFN-β ELISA Protocol

- Plate Coating: Dilute the IFN-β capture antibody in coating buffer to the recommended concentration (typically 1-2 µg/mL). Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.
- Blocking: The next day, wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
- Standard Curve Preparation: Prepare a serial dilution of the recombinant IFN-β standard in Assay Diluent. A typical standard curve may range from 1000 pg/mL to 15.6 pg/mL. Add 100 µL of each standard dilution to the corresponding wells in duplicate. Add 100 µL of Assay Diluent to the blank wells.
- Sample Incubation: Add 100 µL of the collected cell culture supernatants to the remaining wells in duplicate. Seal the plate and incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Dilute the biotinylated IFN-β detection antibody in Assay Diluent to the recommended concentration (typically 0.5-1 µg/mL). Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.^[2]
- Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a visible blue color develops.

- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Absorbance Measurement:** Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Presentation

- **Standard Curve:** Average the duplicate readings for each standard, blank, and sample. Subtract the average blank absorbance from all readings. Plot the average absorbance for each standard on the y-axis versus the corresponding concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
- **Cytokine Concentration Calculation:** Use the standard curve to determine the concentration of IFN- β in each sample. Multiply the calculated concentration by the dilution factor if the samples were diluted.
- **Data Presentation:** Summarize the quantitative data in a clearly structured table.

Table 1: Effect of **SB24011** on cGAMP-induced IFN- β Release from BMDCs

Treatment Group	SB24011 Concentration (μ M)	IFN- β Concentration (pg/mL)
Vehicle Control	0	< 15.6
cGAMP (5 μ g/mL)	0	250 \pm 35
cGAMP + SB24011	1	450 \pm 42
cGAMP + SB24011	5	850 \pm 68
cGAMP + SB24011	10	1200 \pm 95

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.

Conclusion

This application note provides a comprehensive protocol for measuring cytokine release, specifically IFN- β , in response to treatment with the STING upregulator **SB24011** in combination with the STING agonist cGAMP. The sandwich ELISA is a robust and reliable method for quantifying cytokine levels in cell culture supernatants, enabling researchers to investigate the immunomodulatory effects of novel compounds targeting the STING pathway. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design. By following this detailed protocol, researchers in academia and the pharmaceutical industry can effectively assess the potential of STING-modulating agents for immunotherapy and other therapeutic applications.

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References

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- 2. researchgate.net [researchgate.net]
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